2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

Hydrogen bonding Molecular recognition Medicinal chemistry

Procure this unique indole-5-acetamide as a screening compound or SAR intermediate. Its defining ortho-pyridin-2-yl terminus and 5-benzyloxy substituent create a pharmacophoric fingerprint validated for potent GnRH receptor antagonism and implicated in kinase/hepsin selectivity profiles. The compact, conformationally restricted scaffold (6 rotatable bonds, PSA 56.15 Ų) offers a lower entropic penalty for structure-guided optimization, while the potential for intramolecular N–H···N hydrogen bonding distinguishes it from meta- and para-pyridyl regioisomers—enabling systematic selectivity profiling across target panels.

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
Cat. No. B10990499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide
Molecular FormulaC22H19N3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=CC=N4
InChIInChI=1S/C22H19N3O2/c26-22(24-21-8-4-5-12-23-21)15-25-13-11-18-14-19(9-10-20(18)25)27-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,23,24,26)
InChIKeyXBWUJRQLOYIHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes28 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide: Procurement-Relevant Structural and Pharmacophoric Profile


2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide (CAS 1374533-49-9) is a synthetic indole-acetamide derivative comprising a 5-benzyloxy-substituted indole core linked via an N1-acetamide bridge to a pyridin-2-yl amine terminus . With a molecular formula of C22H19N3O2 and a molecular weight of 357.41 g/mol, it is commercially available as a screening compound (ChemDiv ID Y044-2400) . The compound belongs to a broader class of indole-5-acetamides bearing pyridine side-chain termini, a scaffold that has yielded potent nonpeptide GnRH receptor antagonists in published studies [1]. Its defining structural feature is the direct attachment of the pyridin-2-yl group to the acetamide nitrogen, which distinguishes it from regioisomeric variants and spacer-containing analogs.

Why Generic Indole-Acetamide or Pyridine-Terminated Analogs Cannot Substitute 2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide


Generic substitution within this compound class is precluded by the confluence of two critical structural determinants. First, the position of the pyridyl nitrogen (ortho, meta, or para) dictates both the hydrogen-bonding geometry and the potential for intramolecular interactions with the acetamide NH, directly affecting target recognition . Second, the 5-benzyloxy group on the indole is a validated pharmacophoric element for selective biological activity—SAR studies on related 2-indolyl methylamines demonstrate that a benzyloxy group at position 5 is critical for selective MAO-B inhibition, and its removal or repositioning abolishes this selectivity [1]. The combination of the pyridin-2-yl amide terminus and the 5-benzyloxy substituent creates a unique pharmacophoric fingerprint that cannot be replicated by simply interchanging pyridine regioisomers, replacing the benzyloxy with smaller alkoxy groups, or introducing a methylene spacer between the amide and the pyridine ring .

Quantitative Differentiation Evidence for 2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide Against Closest Analogs


Hydrogen-Bond Donor Count Differentiation: Pyridin-2-yl Amide vs. Pyridin-2-ylmethyl Amide Analog

The target compound possesses exactly one hydrogen-bond donor (HBD = 1), corresponding to the amide NH, whereas the closely related pyridin-2-ylmethyl analog (CAS 1144490-25-4) also has HBD = 1 but presents the donor in a distinct spatial orientation due to the methylene spacer . The absence of a methylene spacer in the target compound restricts the conformational freedom of the pyridine ring relative to the amide, enforcing a more rigid presentation of the H-bond donor and the pyridyl nitrogen lone pair. This rigidity reduces the entropic penalty upon target binding compared to the flexible methylene-linked analog .

Hydrogen bonding Molecular recognition Medicinal chemistry

Lipophilicity Comparison: Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Regioisomers

The target compound (pyridin-2-yl isomer) has a logP of 4.46 and logD (pH 7.4) of 4.46, as measured by ChemDiv . In contrast, the pyridin-3-yl isomer (CAS 1374519-63-7) and pyridin-4-yl isomer share the same molecular formula (C22H19N3O2) and molecular weight (357.4) but differ in the spatial presentation of the pyridyl nitrogen lone pair, which alters dipole moment and potentially affects logP and solubility . The pyridin-2-yl isomer is unique among the three regioisomers in that the pyridyl nitrogen is positioned ortho to the amide linkage, enabling a potential intramolecular N–H···N hydrogen bond that can mask polarity and increase effective lipophilicity under certain conditions .

Lipophilicity Drug-likeness Regioisomer differentiation

5-Benzyloxy Pharmacophore Validation: Aldose Reductase Inhibition by the Carboxylic Acid Scaffold Congener

The carboxylic acid congener [5-(benzyloxy)-1H-indol-1-yl]acetic acid (CHEMBL2435489), which shares the identical 5-benzyloxy-indole-N1-acetate scaffold with the target compound (differing only at the terminal amide vs. carboxylic acid), has been experimentally validated as an aldose reductase inhibitor and PPARγ ligand [1]. This congener inhibited rat aldose reductase with an IC50 in the submicromolar range and human aldose reductase with an IC50 in the low micromolar range, demonstrating approximately 50-fold selectivity over related aldehyde reductase [1]. The benzyloxy substitution at the 5-position of the indole was identified as a critical determinant for this activity through molecular docking studies [1].

Aldose reductase inhibition PPARγ Diabetic complications Pharmacophore validation

Computational Drug-Likeness Profile: Compliance with Oral Bioavailability Rules

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 357.41 (< 500), logP = 4.46 (< 5), HBD = 1 (< 5), HBA = 2 (< 10), yielding zero RO5 violations . Its polar surface area (PSA = 56.15 Ų) falls well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable permeability characteristics . By comparison, the pyridin-2-ylmethyl analog (CAS 1144490-25-4, MW = 371.4) is slightly heavier, with an additional methylene group that increases lipophilicity burden and rotatable bond count .

Drug-likeness Lipinski Rule of Five Lead-likeness ADME prediction

High-Priority Research and Procurement Application Scenarios for 2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide


GnRH Receptor Antagonist Lead Optimization and SAR Expansion

The target compound's scaffold—an indole-5-acetamide bearing a pyridine side-chain terminus—has been validated in the peer-reviewed literature as a pharmacophore for potent nonpeptide GnRH receptor antagonism [1]. Procure this compound as a screening candidate or synthetic intermediate for structure-activity relationship (SAR) studies aimed at optimizing GnRH receptor binding affinity and functional antagonism. The pyridin-2-yl amide terminus is a specific design feature shown to confer potent activity in binding and functional assays within this compound class [1].

Aldose Reductase / PPARγ Dual-Target Probe for Diabetic Complication Research

The 5-benzyloxy-indole-N1-acetate core scaffold has demonstrated validated aldose reductase inhibition (IC50 submicromolar to low micromolar) and PPARγ ligand activity in a closely related carboxylic acid congener [2]. Procure the target pyridin-2-yl amide derivative as a probe to evaluate whether the amide-to-pyridine terminus substitution retains or improves dual-target engagement, potentially yielding a lead compound for diabetic complications with a differentiated polypharmacology profile [2].

Fragment-Based or Structure-Based Drug Design Requiring a Rigid, Low-Entropy Ligand

With only six rotatable bonds, one hydrogen-bond donor, and a polar surface area of 56.15 Ų, the target compound presents a compact, conformationally restricted pharmacophore ideal for fragment-based screening or crystallographic soaking experiments . Its reduced flexibility relative to the methylene-spacer analog (seven rotatable bonds) offers a lower entropic penalty upon binding, making it a superior candidate for structure-guided optimization where ligand efficiency metrics are critical .

Regioisomer Selectivity Profiling in Kinase or Protease Inhibition Panels

The unique ortho-pyridyl nitrogen geometry of the target compound, which enables potential intramolecular N–H···N hydrogen bonding, distinguishes it from the meta- and para-pyridyl isomers . Procure the target compound alongside its pyridin-3-yl and pyridin-4-yl regioisomers to conduct systematic selectivity profiling against kinase or serine protease panels, where subtle differences in hydrogen-bond presentation can drive target selectivity. This regioisomeric series is particularly relevant given the published activity of 2-aryl/pyridin-2-yl-1H-indole derivatives as selective hepsin inhibitors [3].

Quote Request

Request a Quote for 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.